molecular formula C21H14N4O B2750743 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 476634-04-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

Cat. No. B2750743
CAS RN: 476634-04-5
M. Wt: 338.37
InChI Key: YAERQWKCZQNZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide, also known as NBCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBCB is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Aromatase Inhibitor for Cancer Treatment

This compound has been studied as a potential aromatase inhibitor for the treatment of cancer . Aromatase is a catalytic enzyme involved in the biosynthesis of estrogen from androgen. It catalyzes the last rate-limiting/crucial critical step in estrogen biosynthesis . Researchers are working on developing a small physiologically active molecule with fewer side effects and improved tolerance .

In vitro Cell Line Studies

In vitro cell line studies have been conducted on some N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives . The cytotoxic activity of the compounds was evaluated by colorimetric MTT assay on various cell lines including MDA-MB-231 (breast adenocarcinoma), MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma) NCI-H23 (Lung carcinoma) and A-498 (Renal carcinoma) cell line .

Elastase Inhibition

The compound has been investigated for its potential in elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibition of elastase can be beneficial in conditions where excessive breakdown of elastin is detrimental, such as in chronic obstructive pulmonary disease (COPD) and emphysema .

Antioxidant Potential

The compound has been studied for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

DNA Binding Potentials

The compound has been investigated for its DNA binding potentials . This could have implications in the field of gene therapy, where compounds that can bind to DNA are used to deliver therapeutic genes to cells .

Broad Spectrum Anticancer Agents

The compound has been designed and studied as a potential broad-spectrum anticancer agent . It has shown promising activity with GI 50 values against various cell lines .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O/c22-13-14-5-7-16(8-6-14)21(26)23-17-11-9-15(10-12-17)20-24-18-3-1-2-4-19(18)25-20/h1-12H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERQWKCZQNZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

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